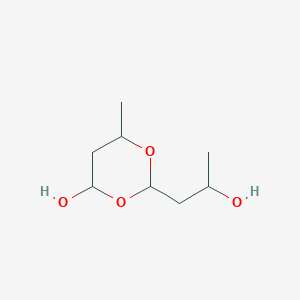
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol, also known as HMD, is a cyclic acetal that has been widely used in the field of organic chemistry. HMD is a colorless liquid that is soluble in water and most organic solvents. It has been used as a protecting group for aldehydes and ketones, as well as a building block for the synthesis of various organic compounds. In recent years, HMD has gained attention for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol is not well understood. However, it is believed that this compound acts as a protecting group for aldehydes and ketones by forming stable cyclic acetals. This allows for the selective modification of other functional groups in the molecule.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is non-toxic and has low cytotoxicity. This compound has also been shown to be biocompatible, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in lab experiments is its stability. This compound is a stable compound that can be stored for long periods of time without degradation. This compound is also easy to handle and can be synthesized using simple methods. However, one limitation of using this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the use of 2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol in scientific research. One potential application is in the synthesis of functionalized cyclic acetals for use in drug delivery systems. This compound could also be used as a building block for the synthesis of novel organic compounds with potential applications in materials science and catalysis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in protein engineering and tissue engineering.
Métodos De Síntesis
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol can be synthesized through a variety of methods. One common method involves the reaction of formaldehyde with 2-methyl-1,3-propanediol in the presence of an acid catalyst. Another method involves the reaction of formaldehyde with 2-hydroxypropionaldehyde in the presence of a base catalyst. Both methods result in the formation of this compound as a cyclic acetal.
Aplicaciones Científicas De Investigación
2-(2-Hydroxypropyl)-6-methyl-1,3-dioxan-4-ol has been used in a variety of scientific research applications. One notable application is in the field of protein engineering. This compound has been used as a protecting group for cysteine residues in proteins, allowing for the selective modification of other amino acid residues. This compound has also been used in the synthesis of peptide-based hydrogels for tissue engineering applications.
Propiedades
| 19404-07-0 | |
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
2-(2-hydroxypropyl)-6-methyl-1,3-dioxan-4-ol |
InChI |
InChI=1S/C8H16O4/c1-5(9)3-8-11-6(2)4-7(10)12-8/h5-10H,3-4H2,1-2H3 |
Clave InChI |
XWHFEIYSZLQWLG-UHFFFAOYSA-N |
SMILES |
CC1CC(OC(O1)CC(C)O)O |
SMILES canónico |
CC1CC(OC(O1)CC(C)O)O |
Sinónimos |
2-(2-hydroxypropyl)-4-hydroxy-6-methyl-1,3-dioxane paraldol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


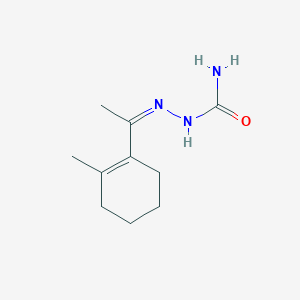

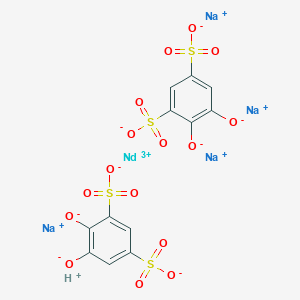

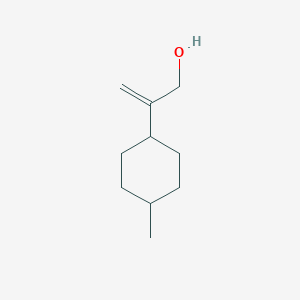


![6-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-thione](/img/structure/B97017.png)


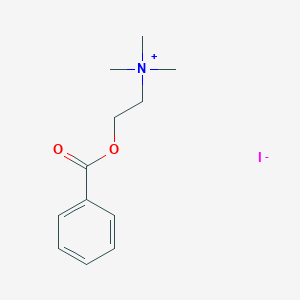
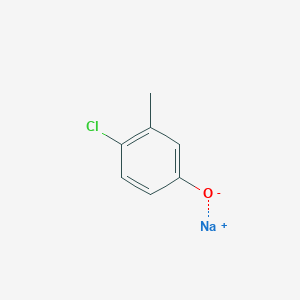
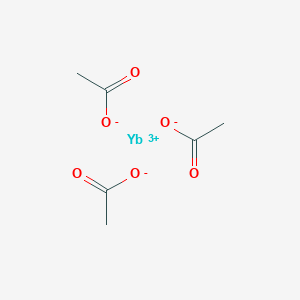
![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)
